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molecular formula C10H16N2O4 B3104988 (S)-3-Boc-amino-2,6-dioxopiperidine CAS No. 151367-92-9

(S)-3-Boc-amino-2,6-dioxopiperidine

Cat. No. B3104988
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853253B2

Procedure details

2,6-Dioxo-3-aminopiperidine trifluoroacetate (4) was prepared and isolated as follows. Compound 3 (59 mg) was suspended in CH2Cl2 (5 mL). CF3COOH (0.5 mL) was added. The reaction solution was stirred at room for 4 h. The solvent was removed to give 4 (62 mg, 99%): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]([NH:8]C(OC(C)(C)C)=O)[CH2:6][CH2:5][C:4](=[O:16])[NH:3]1.[C:17]([OH:23])([C:19]([F:22])([F:21])[F:20])=[O:18]>C(Cl)Cl>[F:20][C:19]([F:22])([F:21])[C:17]([OH:23])=[O:18].[NH2:8][CH:7]1[CH2:6][CH2:5][C:4](=[O:16])[NH:3][C:2]1=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
O=C1NC(CCC1NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,6-Dioxo-3-aminopiperidine trifluoroacetate (4) was prepared
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.NC1C(=O)NC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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